molecular formula C27H23N3O4S B13372963 ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B13372963
M. Wt: 485.6 g/mol
InChI Key: KCOQCNNBFLBVKM-QNGOZBTKSA-N
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Description

Ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class of compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxy-1-naphthaldehyde with 4-pyridinecarboxaldehyde in the presence of a base to form the corresponding pyridinylmethylene intermediate. This intermediate is then reacted with a thiazolopyrimidine precursor under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Indole Derivatives: Compounds with indole moieties that exhibit similar biological activities.

    Pyridine Derivatives: Compounds containing pyridine rings with diverse chemical properties.

Uniqueness

Ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties .

Biological Activity

Ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C27H23N3O4S
  • Molecular Weight : 485.55 g/mol
  • CAS Number : 340015-04-5

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of thiazole and pyrimidine derivatives in the synthesis has been shown to enhance biological activity. Common methods include:

  • Condensation Reactions : Involving the reaction of naphthalene derivatives with pyridine and thiazole components.
  • Cyclization Techniques : To form the thiazolo-pyrimidine structure which is crucial for its biological properties.

Antitumor Activity

Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant antitumor properties. For instance:

  • A study demonstrated that derivatives of thiazolo[3,2-a]pyrimidines showed cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (H1975) cells. The IC50 values for these compounds ranged from 16.56 μM to 27.6 μM, indicating potent activity against tumor cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • A series of studies showed that thiazolo-pyrimidine derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies:

  • It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

The effectiveness of ethyl 5-(2-methoxy-1-naphthyl)-7-methyl derivatives can be attributed to specific structural features:

  • Substituents on the Naphthalene Ring : The presence of methoxy groups enhances lipophilicity and biological activity.
  • Pyridine Ring Modifications : Substituents on the pyridine ring significantly affect the binding affinity to biological targets.

Study 1: Antitumor Efficacy

In a controlled study evaluating the cytotoxic effects of various thiazolo[3,2-a]pyrimidine derivatives on MDA-MB-231 cells, it was found that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups. The most active derivative showed an IC50 of 27.6 μM .

Study 2: Antimicrobial Screening

A screening of several thiazolo-pyrimidine derivatives revealed that those with halogen substitutions on the aromatic rings demonstrated increased antibacterial activity against Staphylococcus aureus and Escherichia coli .

Properties

Molecular Formula

C27H23N3O4S

Molecular Weight

485.6 g/mol

IUPAC Name

ethyl (2Z)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H23N3O4S/c1-4-34-26(32)22-16(2)29-27-30(25(31)21(35-27)15-17-11-13-28-14-12-17)24(22)23-19-8-6-5-7-18(19)9-10-20(23)33-3/h5-15,24H,4H2,1-3H3/b21-15-

InChI Key

KCOQCNNBFLBVKM-QNGOZBTKSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)/C(=C/C5=CC=NC=C5)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)C(=CC5=CC=NC=C5)S2)C

Origin of Product

United States

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